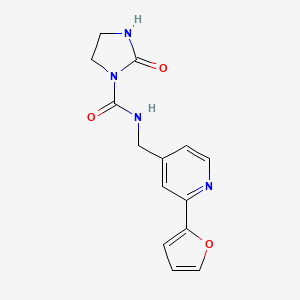

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-13-16-5-6-18(13)14(20)17-9-10-3-4-15-11(8-10)12-2-1-7-21-12/h1-4,7-8H,5-6,9H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEHOICCODZAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the furan-pyridine intermediate: This step involves the coupling of furan-2-carbaldehyde with 4-bromopyridine under Suzuki-Miyaura coupling conditions.

Introduction of the imidazolidine moiety: The intermediate is then reacted with an appropriate imidazolidine derivative under nucleophilic substitution conditions.

Final carboxamide formation: The resulting product is treated with a carboxylating agent to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The imidazolidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted imidazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide has been explored for its potential therapeutic effects:

- Anti-inflammatory Activity : Studies suggest that the compound may inhibit inflammatory pathways by interacting with specific enzymes involved in inflammation.

- Anticancer Properties : Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The compound has shown promise in several biological assays:

- Enzyme Inhibition : It has been investigated for its ability to inhibit key enzymes associated with disease processes, which could lead to therapeutic applications in treating conditions such as cancer and inflammation .

- Interaction with Biological Macromolecules : The compound's interactions with proteins and nucleic acids have been studied to understand its mechanism of action better, which could inform drug design strategies .

Anticancer Evaluation

In a notable study, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results demonstrated significant cytotoxicity, suggesting that this compound may serve as a lead structure for developing new anticancer agents .

Inflammation Research

Another case study focused on the anti-inflammatory potential of this compound. It was shown to reduce pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to therapeutic effects such as anti-inflammatory and anticancer activities . The furan and pyridine moieties are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Key Findings :

- The indole analogues’ pKa values (5.4–5.8) indicate weak acidity, likely due to electron-withdrawing substituents (e.g., fluoro) on the indole ring. The target compound lacks such groups, suggesting a higher pKa (less acidic) and altered solubility or membrane permeability.

- The saturated 2-oxoimidazolidine in the target may improve aqueous solubility compared to the planar indole-derived analogues, which could enhance bioavailability .

Ranitidine-Related Compounds ()

Ranitidine derivatives, such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide and 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine, share a furan backbone but differ in functionalization:

Key Findings :

- Ranitidine analogues prioritize sulphanyl and nitro groups for receptor binding (e.g., H₂ receptors). The target compound’s pyridine and carboxamide groups may instead target kinases or proteases via π-π stacking and hydrogen bonding.

- The absence of nitro groups in the target compound could reduce metabolic instability compared to ranitidine derivatives, which are prone to nitro-reduction pathways .

Structural and Functional Implications

Research Insights

- Metabolic Stability : The lack of nitro groups and sulphanyl chains in the target compound may reduce oxidative or reductive metabolism, extending half-life compared to ranitidine derivatives .

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a furan ring, a pyridine moiety, and an imidazolidine core, which are known to contribute to its biological activities.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was evaluated against various cancer cell lines, revealing promising results.

Table 1: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µg/ml) | Reference Drug | Reference IC50 (µg/ml) |

|---|---|---|---|

| A549 (Lung) | 27.7 | Doxorubicin | 28.3 |

| HepG2 (Liver) | 26.6 | Doxorubicin | 21.6 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that the compound has comparable efficacy to established chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : The compound has been shown to increase DNA fragmentation in cancer cells, indicating the induction of apoptosis. This was particularly evident in lung cancer cell lines treated with the compound, where DNA damage values increased significantly .

- Gene Expression Modulation : Treatment with this compound resulted in significant changes in gene expression related to cancer progression. For instance, genes such as AMY2A and FOXG1 were upregulated in treated lung cancer cells, suggesting a targeted mechanism that may involve specific signaling pathways .

- Synergistic Effects : In combination with other agents, this compound demonstrated synergistic effects that enhanced overall anticancer efficacy .

Case Studies

Case studies involving this compound highlight its potential in clinical applications:

- Case Study 1 : A study evaluated the effects of this compound on a panel of human cancer cell lines, including breast and colorectal cancers. Results indicated a significant reduction in cell viability and increased apoptosis markers compared to untreated controls.

- Case Study 2 : In vivo studies using animal models showed that administration of this compound led to reduced tumor size and improved survival rates when compared to control groups receiving no treatment or standard chemotherapy .

Q & A

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the furan, pyridine, and imidazolidinone moieties. Infrared (IR) spectroscopy identifies carbonyl groups (e.g., 2-oxoimidazolidine at ~1700 cm⁻¹ and carboxamide at ~1650 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while high-resolution MS or elemental analysis assesses purity. X-ray crystallography, if applicable, provides definitive structural validation .

Q. What synthetic routes are commonly used for this compound?

Synthesis involves multi-step reactions:

- Step 1: Construction of the 2-(furan-2-yl)pyridine core via Suzuki-Miyaura coupling (furan boronic acid with bromopyridine derivatives) or nucleophilic substitution.

- Step 2: Methylation at the pyridin-4-yl position using alkyl halides under basic conditions (e.g., NaH in DMF).

- Step 3: Coupling the pyridine-furan hybrid with 2-oxoimidazolidine-1-carboxylic acid using carbodiimide agents (e.g., EDCI/HOBt). Key optimizations include solvent selection (THF, DCM), inert atmospheres, and temperature control (reflux for 12–24 hours) .

Q. What purification methods ensure high compound purity?

Silica gel column chromatography (gradient elution with EtOAc/hexane) isolates intermediates. Recrystallization from ethanol/water mixtures improves final product purity. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves closely related impurities. Purity is confirmed via analytical HPLC (>95%) and consistent melting points .

Q. Which functional groups dominate its reactivity?

Key groups include:

- Furan ring: Electron-rich, prone to electrophilic substitution (e.g., halogenation).

- Pyridine: Basic nitrogen participates in coordination chemistry (e.g., metal complexation).

- Imidazolidinone: Hydrogen-bond acceptor, influencing solubility and crystal packing.

- Carboxamide: Polar, engages in hydrogen bonding and hydrolytic stability tests. These groups collectively affect logP (~2.5 predicted), solubility in DMSO (>10 mM), and metabolic susceptibility (e.g., furan oxidation) .

Advanced Questions

Q. How can reaction yields be optimized during the final coupling step?

- Stoichiometry: Maintain a 1:1 molar ratio of the pyridine-furan intermediate and 2-oxoimidazolidine-1-carboxylic acid.

- Coupling Agents: Use HATU or EDCI with DMAP (10 mol%) to activate the carboxylic acid.

- Solvent: DCM or DMF enhances solubility and reaction homogeneity.

- Monitoring: Track progress via TLC (Rf shift) or in situ IR to detect carbonyl activation. Post-reaction, quench with aqueous NaHCO₃ and extract with DCM to isolate the product .

Q. How to address contradictions in biological activity data across studies?

Contradictions may arise from:

- Assay Variability: Standardize cell lines (e.g., HEK293 for sodium channel studies) and use internal controls.

- Compound Stability: Verify stability in assay buffers via LC-MS; use fresh DMSO stocks.

- Target Engagement: Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate with structural analogs (e.g., furan-to-thiophene substitutions) to isolate pharmacophore contributions .

Q. What computational strategies predict target interactions?

- Molecular Docking: Use AutoDock Vina to model binding to voltage-gated sodium channels (e.g., Nav1.7). Focus on π-π stacking (furan/pyridine with aromatic residues) and hydrogen bonds (carboxamide with backbone amides).

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability.

- QSAR: Correlate substituent effects (e.g., pyridine methylation) with IC₅₀ data from analogs. Validate with mutagenesis (e.g., Y362A in Nav1.7) .

Q. How to elucidate metabolic pathways in vitro?

- Phase I Metabolism: Incubate with human liver microsomes (+NADPH) and identify metabolites via LC-MS/MS. Monitor furan ring oxidation (m/z +16) or pyridine N-oxidation.

- CYP Inhibition: Use ketoconazole (CYP3A4 inhibitor) to assess isoform specificity.

- Phase II Metabolism: Test glucuronidation in hepatocytes using UDPGA cofactor. Results guide prodrug design (e.g., methyl ester prodrugs to block hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.